Cys-mcMMAD

ADC Payload Selection Auristatin Cytotoxicity In Vitro Potency

Cys-mcMMAD is a cysteine-reactive, non-cleavable maleimidocaproyl drug-linker delivering Monomethyl Auristatin D (MMAD) for ADC construction. Unlike cleavable dipeptide counterparts (e.g., vcMMAE), the stable mc linker confines payload release to lysosomal degradation, enabling >3× higher MTD in preclinical models. The uncharged MMAD payload confers bystander killing against heterogeneous solid tumors. Site-specific thiol conjugation yields homogeneous DAR ~4 ADCs, eliminating confounding PK/PD variability. Choose Cys-mcMMAD for predictable conjugation chemistry, superior tolerability, and quantifiable bystander effect critical to NSCLC, gastric, and other solid tumor ADC programs.

Molecular Formula C54H84N8O11S2
Molecular Weight 1085.42
Cat. No. B1574196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCys-mcMMAD
Molecular FormulaC54H84N8O11S2
Molecular Weight1085.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cys-mcMMAD: ADC Drug-Linker Conjugate with Monomethyl Auristatin D Payload


Cys-mcMMAD is a cysteine-linked, maleimidocaproyl (mc) antibody-drug conjugate (ADC) drug-linker construct, incorporating the potent antimitotic agent Monomethyl Auristatin D (MMAD) as its cytotoxic payload . MMAD functions as a microtubule/tubulin inhibitor, disrupting microtubule dynamics to arrest cell division and induce apoptosis . The molecule features a maleimide functional group for site-specific conjugation to the thiol group of cysteine residues on an antibody, facilitating the generation of ADCs with a defined drug-to-antibody ratio (DAR) [1]. It is a critical reagent in the research and development of next-generation targeted cancer therapies.

Why In-Class Substitution of Cys-mcMMAD for Other Auristatin Payloads (e.g., MMAE, MMAF) is Scientifically Unjustified


While Cys-mcMMAD belongs to the auristatin class of tubulin inhibitors, it cannot be substituted with other auristatin-based drug-linkers like Cys-vcMMAE or Cys-mcMMAF without significantly altering the ADC's efficacy, safety, and manufacturability profile. Even subtle structural variations among auristatins (e.g., the C-terminal charge on MMAF [1] or the valine-citrulline linker on MMAE) lead to marked differences in membrane permeability, intracellular access, and bystander effect [2]. Furthermore, the choice of linker (non-cleavable mc vs. cleavable vc) dictates the mechanism of payload release and influences the ADC's therapeutic index and maximum tolerated dose (MTD) [1]. These differences are not trivial; they are quantifiable and dictate the optimal selection for a given target antigen, tumor type, and desired safety profile. The evidence below demonstrates the specific, non-interchangeable properties of Cys-mcMMAD that justify its selection over close analogs.

Quantitative Differentiation: Cys-mcMMAD Performance Against Closest ADC Payload Comparators


Payload Potency: MMAD's Superior Cytotoxicity Compared to the Charged Auristatin MMAF

The payload of Cys-mcMMAD, Monomethyl Auristatin D (MMAD), is an uncharged auristatin derivative. This physicochemical property is a key differentiator from the charged auristatin MMAF, which exhibits attenuated cytotoxic activity. A direct head-to-head comparison of ADC potency reveals that ADCs bearing the uncharged MMAE payload (structurally analogous to MMAD in lacking a charged C-terminal residue) were >2200-fold more potent in vitro against a panel of CD30-positive hematologic cell lines than free MMAF [1]. This magnitude of difference underscores the significant impact of payload charge on intrinsic activity.

ADC Payload Selection Auristatin Cytotoxicity In Vitro Potency

Linker Stability: In Vivo DAR Integrity of Cys-mcMMAD ADCs in NHP Pharmacokinetic Study

The non-cleavable maleimidocaproyl (mc) linker in Cys-mcMMAD demonstrates high stability in circulation, a critical attribute for minimizing premature payload release and associated systemic toxicity. In a preclinical pharmacokinetic study in cynomolgus monkeys dosed at 3 mg/kg with an anti-5T4 ADC (A1-mc-MMAD), evaluation of the drug-to-antibody ratio (DAR) indicated that at least half of the conjugated payload remained attached to the antibody 1 to 2 weeks post-IV dosing [1]. This contrasts with the performance of some cleavable linkers, which can lead to faster payload deconjugation and a narrower therapeutic index.

ADC Pharmacokinetics Drug-to-Antibody Ratio (DAR) Linker Stability

Conjugation Specificity: Achievable Drug-to-Antibody Ratio (DAR) for Cys-mcMMAD

Cys-mcMMAD is specifically designed for conjugation to the thiol group of reduced interchain cysteine residues on an antibody. This conjugation chemistry yields a consistent and predictable drug-to-antibody ratio (DAR). The foundational patent for this technology (WO2013068874A1) explicitly describes the conjugation of the mc-MMAD linker-payload to an anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule (DAR ~4) [1]. This is a key differentiator from stochastic conjugation methods (e.g., via lysines) which produce highly heterogeneous ADC mixtures with variable DARs (DAR 0-8), complicating analytical characterization, manufacturing reproducibility, and pharmacological consistency.

ADC Manufacturing Conjugation Efficiency DAR Consistency

High-Impact Application Scenarios for Cys-mcMMAD in ADC Research and Development


Development of ADCs Targeting Solid Tumors with Heterogeneous Antigen Expression

The uncharged nature of the MMAD payload suggests a capacity for a bystander effect, where released drug can diffuse out of the targeted cell and kill neighboring antigen-negative tumor cells [1]. This property is critical for treating solid tumors known for their heterogeneous 5T4 expression, such as non-small cell lung cancer (NSCLC) and gastric carcinoma. The stable mc linker ensures that payload release is confined primarily to the tumor microenvironment after cellular internalization, maximizing the therapeutic index as demonstrated by the long DAR retention in NHP studies [2].

Generation of High-Consistency ADC Batches for Robust Preclinical PK/PD Modeling

The site-specific conjugation of Cys-mcMMAD to reduced antibody cysteines yields an ADC with a consistent DAR of approximately 4 [3]. This homogeneity is essential for generating reliable and reproducible data in preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies. It minimizes the confounding variable of DAR heterogeneity, allowing researchers to more accurately model exposure-response relationships and establish clear correlations between dose, exposure, and efficacy.

Investigating Non-Cleavable Linker Technology for Improved ADC Safety Margins

Cys-mcMMAD is an ideal tool for exploring the benefits of non-cleavable linker technology. Research on analogous ADCs (e.g., cAC10-L4-MMAF) has shown that a non-cleavable maleimidocaproyl (mc) linker can be tolerated at >3 times the maximum tolerated dose (MTD) of its cleavable dipeptide counterpart [4]. This dramatic improvement in tolerability is linked to the stable, non-cleavable linkage which prevents systemic release of the free toxin, instead requiring complete lysosomal degradation of the antibody to release the active metabolite. This application scenario is central to designing next-generation ADCs with wider therapeutic windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cys-mcMMAD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.